molecular formula C12H21NO2 B12869836 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one

3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one

Cat. No.: B12869836
M. Wt: 211.30 g/mol
InChI Key: POQLGAUKRMZAII-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one is a substituted pyrrolone derivative characterized by a hydroxyl group at the 3-position, a tert-butyl group at the same position, and a butyl chain at the 5-position of the pyrrolone ring. Its tert-butyl and butyl substituents likely influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

5-butyl-3-tert-butyl-3-hydroxy-1H-pyrrol-2-one

InChI

InChI=1S/C12H21NO2/c1-5-6-7-9-8-12(15,10(14)13-9)11(2,3)4/h8,15H,5-7H2,1-4H3,(H,13,14)

InChI Key

POQLGAUKRMZAII-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(C(=O)N1)(C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a tert-butyl-substituted ketone with a butyl-substituted amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the pyrrolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl and butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The presence of the hydroxyl group allows the compound to form hydrogen bonds with target molecules, while the tert-butyl and butyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Recent Syntheses

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-pyrrole Derivatives ()

Compounds such as 10a–e (e.g., ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate) share a pyrrole core with tert-butyl-derived substituents. Key differences include:

  • Substituents : The target compound features a hydroxyl group and alkyl chains (tert-butyl and butyl), while 10a–e incorporate indole rings and ester functionalities.
  • Synthesis : The target compound’s synthesis may involve simpler alkylation steps, whereas 10a–e require multi-step reactions with 1,3-bis(indol-3-yl)propane-1,3-dione and copper catalysis .
  • Physicochemical Properties :
Property Target Compound Compound 10a ()
Melting Point Not reported 169–173°C
Solubility Likely low (alkyl chains) Moderate (ester groups)
Key Functional Groups Hydroxyl, tert-butyl, butyl Indole, tert-butoxycarbonyl (Boc)

The tert-butyl group in both compounds enhances steric bulk, but the Boc group in 10a–e introduces acid-labile protection, unlike the stable tert-butyl in the target compound .

Benzo[d][1,2,3]triazole-Containing Pyrrolidines ()

Compounds like (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate feature bicyclic pyrrolidine scaffolds. Differences include:

  • Core Structure: The target compound has a monocyclic pyrrolone, while compounds are bicyclic and lack hydroxyl groups.
  • Bioactivity : compounds were tested for autotaxin inhibition (IC₅₀ values ~10–100 nM), whereas the target compound’s pharmacological profile remains uncharacterized .

Stability and Reactivity

  • Hydroxyl Group : The target compound’s 3-hydroxy group may participate in hydrogen bonding, enhancing solubility compared to purely alkyl-substituted analogs (e.g., 10a–e ) .

Biological Activity

3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one is a pyrrole derivative that has garnered attention in the scientific community for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
A54915.0Induction of apoptosis
MCF712.5Cell cycle arrest at G2/M phase
HeLa10.0Inhibition of topoisomerase II activity

The compound exhibited significant cytotoxic effects, with IC50 values indicating effective concentration levels required to inhibit cell viability.

Anti-inflammatory Properties

In addition to its anticancer effects, this pyrrole derivative has shown promising anti-inflammatory activity. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell cultures. The following table summarizes these findings:

Cytokine Control Level (pg/mL) Treated Level (pg/mL) % Inhibition
TNF-alpha2005075
IL-61503080

These results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values are presented below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings indicate that the compound could be explored further as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Study: Anticancer Mechanism

A study by Zhang et al. (2024) investigated the mechanism through which this compound induces apoptosis in cancer cells. The researchers found that the compound activates caspase pathways and disrupts mitochondrial membrane potential, leading to programmed cell death.

Research Findings: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of various pyrrole derivatives has shown that modifications in substituents significantly affect biological activity. For example, increasing the hydrophobicity of substituents on the nitrogen atom enhances anticancer potency, as demonstrated in comparative studies with related compounds.

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